Cas no 214622-81-8 (2,7-Pyrenedicarboxylic acid)

2,7-Pyrenedicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,7-Pyrenedicarboxylic acid

- pyrene-2,7-dicarboxylic acid

- 2,7-Pyrene dicarboxylic acid

- SCHEMBL1403567

- G67087

- CS-0379073

- 214622-81-8

- Pyrene-2,7-dicarboxylicacid

- YSZC3206

-

- インチ: InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22)

- InChIKey: OTAJGWQCQIEFEV-UHFFFAOYSA-N

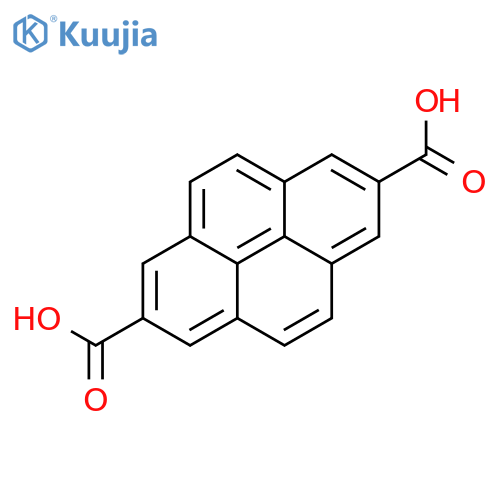

- ほほえんだ: C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 290.05790880g/mol

- どういたいしつりょう: 290.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2,7-Pyrenedicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449743-250mg |

Pyrene-2,7-dicarboxylic acid |

214622-81-8 | 98% | 250mg |

¥4050 | 2023-04-14 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML3106706-1g |

2,7-Pyrenedicarboxylic acid |

214622-81-8 | 95% | 1g |

¥4000 | 2023-11-08 | |

| 1PlusChem | 1P00BHQ0-100mg |

pyrene-2,7-dicarboxylic acid |

214622-81-8 | 97% | 100mg |

$434.00 | 2023-12-19 | |

| Aaron | AR00BHYC-100mg |

Pyrene-2,7-dicarboxylic acid |

214622-81-8 | 95% | 100mg |

$137.00 | 2025-02-13 | |

| Aaron | AR00BHYC-250mg |

Pyrene-2,7-dicarboxylic acid |

214622-81-8 | 95% | 250mg |

$206.00 | 2025-02-13 | |

| Ambeed | A1519491-250mg |

Pyrene-2,7-dicarboxylic acid |

214622-81-8 | 98% | 250mg |

$317.0 | 2025-03-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01452995-1g |

Pyrene-2,7-dicarboxylic acid |

214622-81-8 | 98% | 1g |

¥5997.0 | 2023-01-30 | |

| A2B Chem LLC | AF35384-50mg |

pyrene-2,7-dicarboxylic acid |

214622-81-8 | 98% | 50mg |

$97.00 | 2024-04-20 | |

| Aaron | AR00BHYC-1g |

pyrene-2,7-dicarboxylic acid |

214622-81-8 | 98% | 1g |

$577.00 | 2023-12-15 | |

| 1PlusChem | 1P00BHQ0-250mg |

pyrene-2,7-dicarboxylic acid |

214622-81-8 | 97% | 250mg |

$713.00 | 2023-12-19 |

2,7-Pyrenedicarboxylic acid 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

2,7-Pyrenedicarboxylic acidに関する追加情報

Introduction to 2,7-Pyrenedicarboxylic acid (CAS No. 214622-81-8)

2,7-Pyrenedicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 214622-81-8, is a significant compound in the realm of organic chemistry and has garnered considerable attention due to its unique structural and functional properties. This heterocyclic aromatic compound, derived from the pyrene scaffold, exhibits a rich chemical profile that makes it a valuable intermediate in various synthetic applications. The presence of two carboxylic acid groups at the 2 and 7 positions enhances its reactivity, making it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials.

The molecular structure of 2,7-Pyrenedicarboxylic acid consists of a fused bicyclic system with four benzene-like rings, known as the pyrene core. This aromatic system imparts exceptional stability and electronic characteristics, which are exploited in multiple industrial and research applications. The introduction of carboxylic acid functionalities at specific positions (2 and 7) introduces polarity and reactivity, facilitating further chemical modifications. These modifications can be tailored to achieve desired properties such as solubility, bioavailability, or specific interactions with biological targets.

In recent years, 2,7-Pyrenedicarboxylic acid has been extensively studied for its potential applications in pharmaceutical research. Its rigid aromatic structure serves as an excellent scaffold for designing novel drug molecules. Researchers have leveraged its structural features to develop compounds with enhanced binding affinity and selectivity towards various therapeutic targets. For instance, derivatives of 2,7-Pyrenedicarboxylic acid have been investigated for their role in modulating enzyme activity and receptor interactions, particularly in the context of oncology and neurodegenerative diseases.

One of the most compelling aspects of 2,7-Pyrenedicarboxylic acid is its utility in the development of fluorescent probes and sensors. The pyrene moiety is renowned for its strong fluorescence properties, which can be modulated by substituents attached to the core structure. This characteristic has been harnessed to create highly sensitive detection methods for small molecules and biomolecules in biological systems. Recent advancements in this field have demonstrated the use of 2,7-Pyrenedicarboxylic acid-based probes for real-time imaging of cellular processes, offering new insights into molecular mechanisms at the cellular level.

The synthesis of 2,7-Pyrenedicarboxylic acid involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include oxidation of pyrene derivatives or coupling reactions that introduce the carboxylate groups at the desired positions. These synthetic strategies have been refined over time to improve yield and purity, making 2,7-Pyrenedicarboxylic acid more accessible for industrial-scale production. The development of efficient synthetic methodologies is crucial for enabling broader applications in drug discovery and material science.

From a materials science perspective, 2,7-Pyrenedicarboxylic acid has been explored as a precursor for high-performance polymers and coatings. Its aromatic structure contributes to thermal stability and mechanical strength when incorporated into polymer matrices. Researchers are investigating its potential in creating advanced materials with applications ranging from electronics to aerospace. The ability to functionalize the pyrene core allows for fine-tuning of material properties, opening up new possibilities for innovative product development.

The biological activity of 2,7-Pyrenedicarboxylic acid has also been a focus of interest in environmental science. Studies have examined its interactions with natural ecosystems and its potential impact on aquatic environments. Understanding these interactions is essential for assessing the environmental footprint of compounds like 2,7-Pyrenedicarboxylic acid and ensuring sustainable use in industrial applications. Efforts are ongoing to develop greener synthetic routes that minimize environmental impact while maintaining high product quality.

In conclusion,2,7-Pyrenedicarboxylic acid (CAS No. 214622-81-8) stands out as a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, materials science, and environmental studies. As research continues to uncover new possibilities for this compound,2,7-Pyrenedicarboxylic acid is poised to play an even more significant role in advancing scientific knowledge and technological innovation.

214622-81-8 (2,7-Pyrenedicarboxylic acid) 関連製品

- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)

- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)

- 125789-08-4(5-Chloro-1H-imidazol-2-amine)

- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)

- 1197956-24-3(4-(Dimethylphosphoryl)-2-methylaniline)

- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)

- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)

- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)

- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)

- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)